Tris(6-tert-butyl-m-tolyl) phosphite
Overview
Description
Tris(6-tert-butyl-m-tolyl) phosphite: is a chemical compound with the molecular formula C33H45O3P and a molecular weight of 520.682 g/mol . It is also known by other names such as Phosphorous acid tris(2-tert-butyl-5-methylphenyl) ester . This compound is primarily used as a stabilizer in polymers and as an antioxidant in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tris(6-tert-butyl-m-tolyl) phosphite typically involves the reaction of phosphorous trichloride with 6-tert-butyl-m-cresol in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the phosphite ester .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: : Tris(6-tert-butyl-m-tolyl) phosphite undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride .
Substitution: Substitution reactions often occur in the presence of catalysts such as palladium or nickel .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides , while substitution reactions can result in various phosphite derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Tris(6-tert-butyl-m-tolyl) phosphite involves its ability to scavenge free radicals and inhibit oxidative processes . The compound interacts with reactive oxygen species (ROS) , neutralizing them and preventing oxidative damage to other molecules . This antioxidant activity is primarily due to the presence of the phosphite group , which can donate electrons to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-tert-butyl-5-methylphenyl) phosphite
- Tris(3-methyl-6-tert-butylphenyl) phosphite
- Phosphorous acid tris(2-tert-butyl-5-methylphenyl) ester
Uniqueness: : Tris(6-tert-butyl-m-tolyl) phosphite is unique due to its high thermal stability and effective antioxidant properties . Compared to similar compounds, it offers better performance in stabilizing polymers and protecting against oxidative degradation.
Properties
IUPAC Name |
tris(2-tert-butyl-5-methylphenyl) phosphite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45O3P/c1-22-13-16-25(31(4,5)6)28(19-22)34-37(35-29-20-23(2)14-17-26(29)32(7,8)9)36-30-21-24(3)15-18-27(30)33(10,11)12/h13-21H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHHAKYFQUVKJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OP(OC2=C(C=CC(=C2)C)C(C)(C)C)OC3=C(C=CC(=C3)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928714 | |
Record name | Tris(2-tert-butyl-5-methylphenyl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13468-92-3 | |
Record name | Phenol, 2-(1,1-dimethylethyl)-5-methyl-, 1,1′,1′′-phosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13468-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(6-tert-butyl-m-tolyl) phosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013468923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(2-tert-butyl-5-methylphenyl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(6-tert-butyl-m-tolyl) phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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